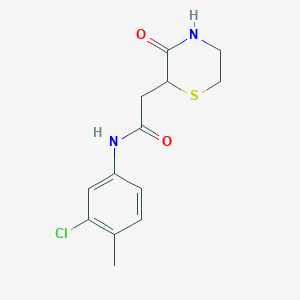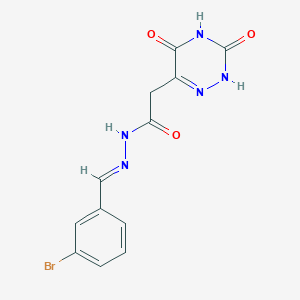![molecular formula C17H27N3O2 B5535788 (3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)
(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of intercalating nucleic acid (INA) and is synthesized from pyrrolidin-3-ol derivatives. It has been studied in the context of DNA and RNA duplex stability and has implications in biochemistry and molecular biology (Filichev & Pedersen, 2003).
Synthesis Analysis
The synthesis involves several steps, including alkylation and reductive amination processes. Key starting materials include (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and related compounds. Efficient synthesis methods have been developed, emphasizing yields and stereoselectivity (Hassan et al., 2004).
Molecular Structure Analysis
Studies on similar pyrrolidine derivatives have provided insights into their structural characteristics. For example, crystal structure analysis and spectroscopy (like NMR and IR) have been used to determine the configuration and conformation of these molecules (Fu et al., 2006).
Chemical Reactions and Properties
The compound is involved in interactions with nucleic acids, demonstrating a slight destabilization in INA-DNA duplexes, while INA-RNA duplexes are strongly destabilized. These interactions are critical for understanding the compound's biochemical behavior (Filichev & Pedersen, 2003).
Physical Properties Analysis
While specific studies on the physical properties of this exact compound may be limited, related pyrrolidine derivatives have been analyzed for their physical characteristics, including solubility, melting points, and crystalline structure (Rubtsova et al., 2020).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrrolidines and Derivatives : Pyrrolidines, including those with specific stereochemistry similar to "(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol", are synthesized through [3+2] cycloaddition reactions. These compounds have shown potential applications in medicine and industry, such as dyes or agrochemical substances, due to their biological effects (Żmigrodzka et al., 2022).
Photophysical and Electrochemical Investigations : Studies have been conducted on the structural, photophysical, and electrochemical properties of complexes involving pyrrolidine derivatives. These investigations provide insights into the electronic absorption, redox properties, and potential applications in organic light emitting devices (Szentkuti et al., 2015).
Biological Activities
Growth Inhibition of Human Tumor Cells : Functionalized pyrrolidines have been evaluated for their ability to inhibit the growth of human glioblastoma and melanoma cells. These compounds inhibit alpha-mannosidase activity, with certain derivatives showing high efficacy for tumor cells and selectivity over normal cells (Fiaux et al., 2005).
Inhibition of Glycosidases : Substituted pyrrolidine-3,4-diol derivatives, related in structure to the compound of interest, have shown potent and selective inhibition of glycosidases, such as jack bean alpha-mannosidase. This activity suggests their potential application in the development of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
Cognitive Enhancement Properties : Certain pyrrolidine derivatives have been identified as ligands for nicotinic acetylcholine receptors, demonstrating positive effects in models of cognitive enhancement and anxiolytic activity. These findings suggest their potential use in treating cognitive disorders (Lin et al., 1997).
properties
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)17(22)12-20(9-14(17)3)16(21)11-19(4)10-15-6-5-7-18-8-15/h5-8,13-14,22H,9-12H2,1-4H3/t14-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPMYKFCDUWYJW-RHSMWYFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C(C)C)O)C(=O)CN(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)CN(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)
![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)


![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

